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2-Methyl-1-(morpholin-2-yl)propan-1-one
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Overview
Description
2-Methyl-1-(morpholin-2-yl)propan-1-one is an organic compound with the molecular formula C8H15NO2 It is a morpholine derivative, characterized by the presence of a morpholine ring attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(morpholin-2-yl)propan-1-one typically involves the reaction of morpholine with a suitable ketone precursor under controlled conditions. One common method involves the use of 2-methylpropan-1-one as the starting material, which is reacted with morpholine in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(morpholin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted morpholine derivatives .
Scientific Research Applications
2-Methyl-1-(morpholin-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(morpholin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(morpholin-4-yl)propan-1-one
- 1-[4-(Butylsulfanyl)phenyl]-2-methyl-2-(morpholin-4-yl)propan-1-one
- 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one
Uniqueness
2-Methyl-1-(morpholin-2-yl)propan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its morpholine ring and propanone backbone make it a versatile compound for various applications, distinguishing it from other similar compounds .
Biological Activity
2-Methyl-1-(morpholin-2-yl)propan-1-one is an organic compound notable for its unique structure, which includes a morpholine ring and a propanone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in metabolic regulation and anti-inflammatory effects.
- Molecular Formula : C₇H₁₃N₁O
- Molecular Weight : Approximately 155.22 g/mol
The morpholine ring is integral to the compound's biological activity, influencing its interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as a potential antagonist of receptors involved in metabolic processes. Key findings include:
- Metabolic Regulation : Preliminary studies suggest that this compound may influence glucose metabolism and adipocyte differentiation, making it a candidate for therapeutic applications in obesity and diabetes management.
- Anti-inflammatory Properties : There are indications that this compound may possess anti-inflammatory effects, which could enhance its utility in treating chronic inflammatory conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors. Interaction studies have focused on its binding affinity and efficacy concerning metabolic receptors. Techniques commonly employed in these studies include:
- Ligand Binding Assays : These assays help determine the affinity of the compound for specific receptors.
- Cellular Assays : Evaluating the compound's effects on cellular pathways related to metabolism and inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Metabolic Regulation | Demonstrated significant modulation of glucose uptake in adipocytes. |
Study B | Anti-inflammatory Effects | Showed inhibition of pro-inflammatory cytokines in vitro. |
Study C | Receptor Interaction | Identified binding to metabolic receptors with moderate affinity. |
These studies collectively underscore the compound's potential as a therapeutic agent.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Morpholine Ring : This involves nucleophilic substitution reactions.
- Introduction of the Propanone Moiety : Achieved through acylation processes.
These steps highlight the complexity involved in synthesizing this compound, which is crucial for ensuring its efficacy and purity for research and therapeutic applications.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-methyl-1-morpholin-2-ylpropan-1-one |
InChI |
InChI=1S/C8H15NO2/c1-6(2)8(10)7-5-9-3-4-11-7/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
JXUSWTYEZRLEAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1CNCCO1 |
Origin of Product |
United States |
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